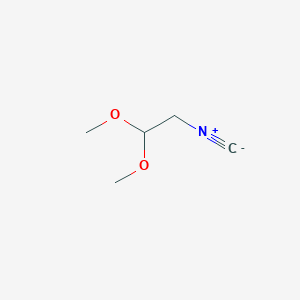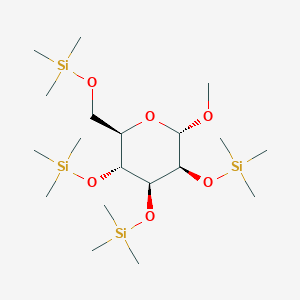
Ethyl 6-cyanohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-cyanohexanoate is a chemical compound that belongs to the family of carboxylic acid esters. It is a colorless liquid with a fruity odor and is commonly used in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 6-cyanohexanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as an electrophile in certain reactions.
Biochemische Und Physiologische Effekte
Ethyl 6-cyanohexanoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound and is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-cyanohexanoate has several advantages in lab experiments. It is a readily available and inexpensive compound. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water and requires organic solvents for its use. It is also not very reactive and requires the use of strong reagents to initiate reactions.
Zukünftige Richtungen
There are many future directions for the use of Ethyl 6-cyanohexanoate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. It can also be used in the preparation of new chiral building blocks that can be used in the synthesis of complex organic molecules. Additionally, it can be used in the development of new materials with unique properties. Overall, Ethyl 6-cyanohexanoate has many potential applications in scientific research and is a valuable compound in the field of organic chemistry.
Synthesemethoden
Ethyl 6-cyanohexanoate can be synthesized through the reaction between ethyl hexanoate and cyanogen bromide. The reaction takes place in the presence of sodium carbonate and acetonitrile as a solvent. The product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-cyanohexanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of chiral building blocks and as a reagent in organic synthesis. Additionally, it is used in the preparation of alpha-amino acids and alpha-hydroxy acids.
Eigenschaften
CAS-Nummer |
10137-65-2 |
|---|---|
Produktname |
Ethyl 6-cyanohexanoate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 6-cyanohexanoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |
InChI-Schlüssel |
WPGIMPZMPWRYAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC#N |
Kanonische SMILES |
CCOC(=O)CCCCCC#N |
Andere CAS-Nummern |
10137-65-2 |
Synonyme |
6-Cyanohexanoic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)





